N-benzyl-N-ethyl-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
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Overview
Description
N-benzyl-N-ethyl-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a useful research compound. Its molecular formula is C23H21N5O2S2 and its molecular weight is 463.57. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Evaluation
A significant body of research focuses on the synthesis of new derivatives of thienopyrimidine and their antimicrobial evaluation. Bhuiyan et al. (2006) demonstrated that the reaction of heteroaromatic o-aminonitrile with ethyl N-[bis(methylthio)methylene]amino acetate results in the annelation of a thieno[3,2-e]imidazo[1,2-c]pyrimidine moiety in a one-step process. Derivatives such as [1,2,4]Triazolo[4,3-c]thieno-[3,2-e]pyrimidine were prepared, some of which exhibited pronounced antimicrobial activity (Bhuiyan et al., 2006).
Heterocycles with Insecticidal Properties
The synthesis of innovative heterocycles incorporating a thiadiazole moiety, such as triazolo[1,5-a]pyrimidine, has been explored for their potential insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. Fadda et al. (2017) utilized new 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a versatile precursor for the synthesis of various heterocycles, indicating a promising avenue for developing insecticidal agents (Fadda et al., 2017).
Potential as Antimicrobial Agents
Further research into the antimicrobial activities of thieno and furopyrimidine derivatives has highlighted their potential. Hossain and Bhuiyan (2009) synthesized derivatives such as 8,9-dimethyl[1,2,4]triazolo[4,3-c]thieno[3,2-e]pyrimidine, which were subjected to antimicrobial screening, underscoring their utility as potential antimicrobial agents (Hossain & Bhuiyan, 2009).
Antimicrobial and Antitumor Activities
The synthesis and biological evaluation of new thiazolopyrimidines for their potential antimicrobial and antitumor activities represent another research domain. Said et al. (2004) prepared a series of compounds as potential antimicrobial and antitumor agents, showcasing the broad spectrum of scientific research applications for these derivatives (Said et al., 2004).
Mechanism of Action
Target of Action
CHEMBL1169899, also known as N-benzyl-N-ethyl-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine or N-benzyl-N-ethyl-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine, is an antagonist that primarily targets the human recombinant 5HT6 receptor . The 5HT6 receptor is a subtype of the serotonin receptor, which plays a crucial role in neurotransmission and the regulation of processes such as mood, anxiety, and cognition.
Mode of Action
As an antagonist, CHEMBL1169899 binds to the 5HT6 receptor and inhibits its function . This prevents the activation of the receptor by serotonin, thereby inhibiting serotonin-induced cAMP production . This can lead to changes in intracellular signaling pathways and ultimately affect various physiological processes.
Properties
IUPAC Name |
N-benzyl-N-ethyl-10-(4-methylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2S2/c1-3-27(15-17-7-5-4-6-8-17)21-20-19(13-14-31-20)28-22(24-21)23(25-26-28)32(29,30)18-11-9-16(2)10-12-18/h4-14H,3,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZLYPDJXHPQGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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